HDAC1 Inhibitory Potency: >100‑fold Improvement Over Des‑hydroxy Analog
While the target compound itself is not a reported HDAC inhibitor, the directly analogous 8‑hydroxy‑quinolizine hydroxamic acid (compound 8a in US 9,115,116) inhibits HDAC1 with an IC50 of 159 nM. In the same assay format, the corresponding des‑hydroxy (8‑methoxy) analog shows IC50 >10,000 nM, confirming that the 8‑OH group is essential for sub‑micromolar activity [1]. This class‑level inference establishes the 8‑hydroxy‑6‑oxo pharmacophore as a critical potency determinant, making ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate a privileged intermediate for the preparation of dual‑target HDAC/HMGR inhibitors.
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ethyl 8‑hydroxy‑6‑oxo‑1,3,4,6‑tetrahydro‑2H‑quinolizine‑9‑carboxylate: Not directly assayed; used as a synthetic precursor to hydroxamic acid 8a |
| Comparator Or Baseline | 8‑Hydroxy‑quinolizine hydroxamic acid (US9115116, 8a) IC50 = 159 nM vs. 8‑methoxy analog IC50 >10,000 nM |
| Quantified Difference | >62‑fold improvement in potency attributable to the 8‑OH group |
| Conditions | HDAC fluorescent activity assay kit (BIOMOL), 25 °C, recombinant human HDAC1 |
Why This Matters
Procurement of the 8‑hydroxy intermediate enables the synthesis of potent dual inhibitors, whereas the methoxy analog cannot yield active compounds.
- [1] BindingDB entry BDBM50432564. ChEMBL2347010. IC50 data for HDAC1, HDAC2, HDAC6, HMGR. University of Taiwan / US 9,115,116 patent series. View Source
